
Dichlorotetrakis(pyridine)ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorotetrakis(pyridine)ruthenium is a coordination compound with the formula [RuCl2(C5H5N)4] It is known for its distinctive structure, where a ruthenium center is coordinated to two chloride ions and four pyridine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorotetrakis(pyridine)ruthenium can be synthesized through the reaction of ruthenium trichloride with pyridine in methanol. The reaction mixture is typically stirred at elevated temperatures, followed by slow evaporation of the solvent to yield the desired product. The reaction conditions are as follows:
Reactants: Ruthenium trichloride (RuCl3·3H2O) and pyridine (C5H5N)
Solvent: Methanol (CH3OH)
Temperature: 50°C
Reaction Time: 10 minutes
Isolation: Slow evaporation of the solvent to obtain crystalline trans-[RuCl2(C5H5N)4] as brown, needle-shaped crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions and ensure the purity of the reactants and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorotetrakis(pyridine)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, changing its oxidation state and coordination environment.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of excess ligand (e.g., phosphine) in an inert atmosphere.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Often involve reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Major Products Formed
Substitution Products: Complexes with different ligands replacing pyridine.
Oxidation Products: Higher oxidation state ruthenium complexes.
Reduction Products: Lower oxidation state ruthenium complexes.
Aplicaciones Científicas De Investigación
Dichlorotetrakis(pyridine)ruthenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials and as a precursor for other ruthenium-based compounds.
Mecanismo De Acción
The mechanism of action of dichlorotetrakis(pyridine)ruthenium involves its ability to coordinate with various biological molecules. The ruthenium center can interact with DNA, proteins, and enzymes, leading to potential therapeutic effects. The compound’s antimicrobial activity is attributed to its interaction with the ATPase subunit of bacterial enzymes, inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorotetrakis(triphenylphosphine)ruthenium: Similar structure but with triphenylphosphine ligands instead of pyridine.
Dichlorotetrakis(dimethylsulfoxide)ruthenium: Contains dimethylsulfoxide ligands instead of pyridine.
Dichlorotetrakis(amine)ruthenium: Features amine ligands in place of pyridine.
Uniqueness
Dichlorotetrakis(pyridine)ruthenium is unique due to its specific coordination environment and the properties imparted by the pyridine ligands. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C20H20Cl2N4Ru |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
dichlororuthenium;pyridine |
InChI |
InChI=1S/4C5H5N.2ClH.Ru/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
Clave InChI |
JBTUIBRMCIMKPI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
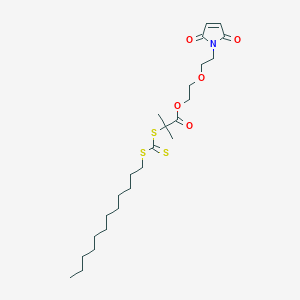
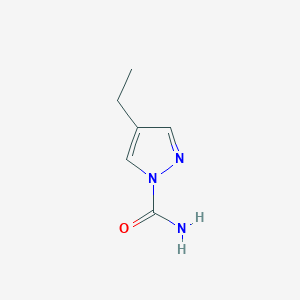
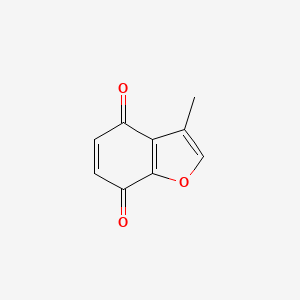

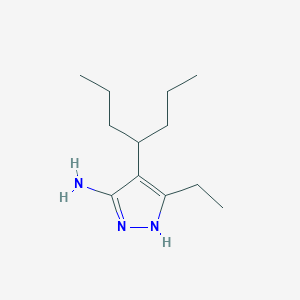
![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
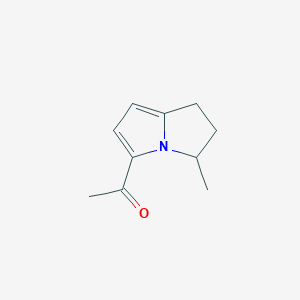
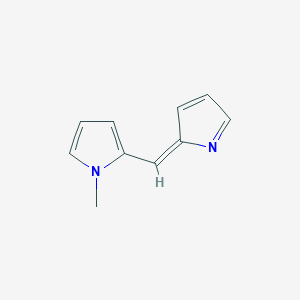
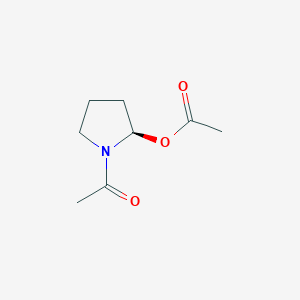
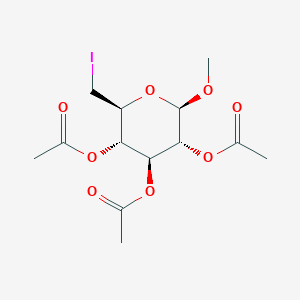

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
